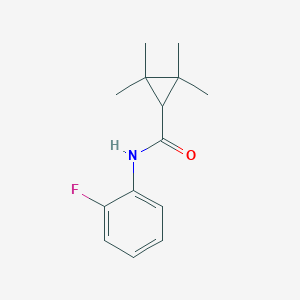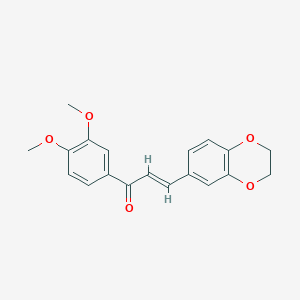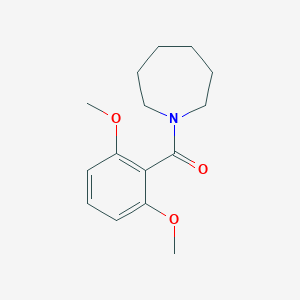![molecular formula C19H19BrN2O2 B394126 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone](/img/structure/B394126.png)
1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with phenylhydrazine to form the pyrazoline ring. The final step involves the acetylation of the pyrazoline derivative to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and reduced pyrazoline derivatives.
Substitution: Formation of substituted pyrazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, making it a candidate for further research in antimicrobial drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential anti-inflammatory and anticancer properties. Its ability to interact with specific molecular targets in the body makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications in these fields.
Mécanisme D'action
The mechanism of action of 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 2-(4-bromophenyl)acetic acid
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl
Uniqueness
Compared to similar compounds, 1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenyl-1-ethanone stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C19H19BrN2O2 |
|---|---|
Poids moléculaire |
387.3g/mol |
Nom IUPAC |
1-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H19BrN2O2/c1-2-17-13-19(24,15-8-10-16(20)11-9-15)22(21-17)18(23)12-14-6-4-3-5-7-14/h3-11,24H,2,12-13H2,1H3 |
Clé InChI |
ADTFFEIVZRTKAD-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CC3=CC=CC=C3 |
SMILES canonique |
CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B394047.png)
![4-tert-butyl-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394048.png)
![Ethyl 5-(anilinocarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B394050.png)
![4-tert-butyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394051.png)
![2-Amino-4-(3-bromophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B394053.png)





![4-tert-butyl-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B394060.png)
![4-tert-butyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B394064.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanylmethyl]triazole-4-carboxylate](/img/structure/B394066.png)
